
2-(1-((Benzyloxy)carbonyl)piperidin-4-yl)-1H-imidazole-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-((Benzyloxy)carbonyl)piperidin-4-yl)-1H-imidazole-4-carboxylic acid is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-((Benzyloxy)carbonyl)piperidin-4-yl)-1H-imidazole-4-carboxylic acid typically involves multi-step organic reactions. One common method includes the protection of the piperidine nitrogen with a benzyloxycarbonyl group, followed by the formation of the imidazole ring through cyclization reactions. The reaction conditions often require the use of strong bases and controlled temperatures to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to achieve the required purity levels for industrial applications.
Chemical Reactions Analysis
Types of Reactions
2-(1-((Benzyloxy)carbonyl)piperidin-4-yl)-1H-imidazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove protective groups or to reduce specific functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility in synthetic applications.
Scientific Research Applications
2-(1-((Benzyloxy)carbonyl)piperidin-4-yl)-1H-imidazole-4-carboxylic acid has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: It serves as a tool for studying biological processes, particularly those involving imidazole-containing compounds.
Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Industry: It is used in the production of specialty chemicals and materials, leveraging its reactivity and functional group compatibility.
Mechanism of Action
The mechanism of action of 2-(1-((Benzyloxy)carbonyl)piperidin-4-yl)-1H-imidazole-4-carboxylic acid involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions or participate in hydrogen bonding, influencing the compound’s biological activity. The piperidine ring provides structural rigidity, while the benzyloxycarbonyl group can modulate the compound’s solubility and membrane permeability.
Comparison with Similar Compounds
Similar Compounds
2-(1-((Benzyloxy)carbonyl)piperidin-4-yl)pyrimidine-5-carboxylic acid: This compound features a pyrimidine ring instead of an imidazole ring, offering different reactivity and biological activity.
2-(1-((Benzyloxy)carbonyl)piperidin-4-yl)acetic acid: This compound has an acetic acid moiety, which can influence its solubility and reactivity.
Uniqueness
2-(1-((Benzyloxy)carbonyl)piperidin-4-yl)-1H-imidazole-4-carboxylic acid is unique due to its combination of a piperidine ring, an imidazole ring, and a benzyloxycarbonyl group. This unique structure provides a balance of reactivity, stability, and biological activity, making it a valuable compound in various scientific research applications.
Properties
CAS No. |
1359656-89-5 |
|---|---|
Molecular Formula |
C17H19N3O4 |
Molecular Weight |
329.35 g/mol |
IUPAC Name |
2-(1-phenylmethoxycarbonylpiperidin-4-yl)-1H-imidazole-5-carboxylic acid |
InChI |
InChI=1S/C17H19N3O4/c21-16(22)14-10-18-15(19-14)13-6-8-20(9-7-13)17(23)24-11-12-4-2-1-3-5-12/h1-5,10,13H,6-9,11H2,(H,18,19)(H,21,22) |
InChI Key |
CTCWUUDXYLXRAG-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C2=NC=C(N2)C(=O)O)C(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


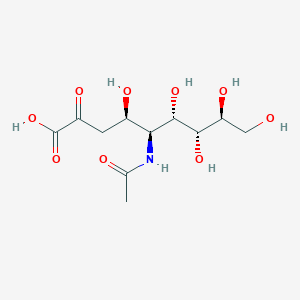
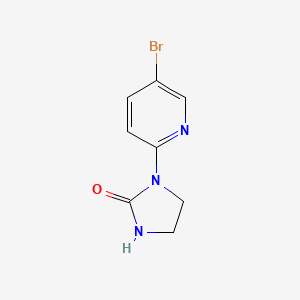
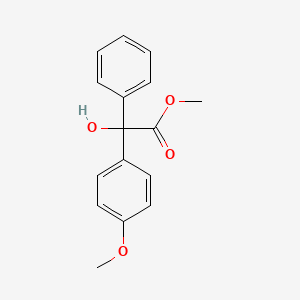
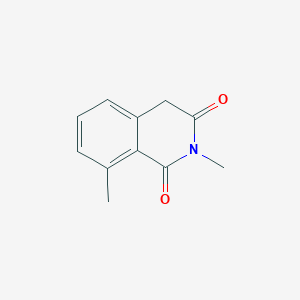
![6-(4-Nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane](/img/structure/B12830201.png)
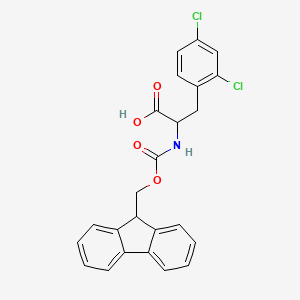
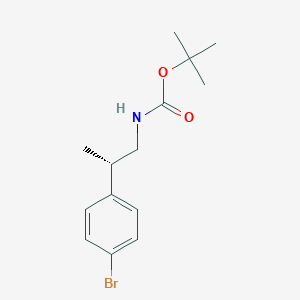
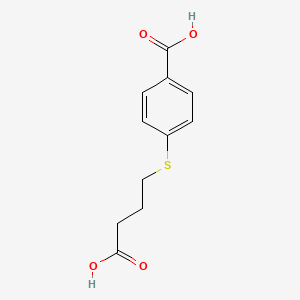
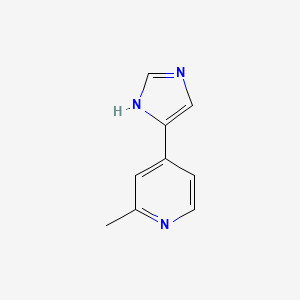
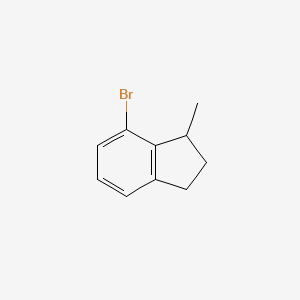
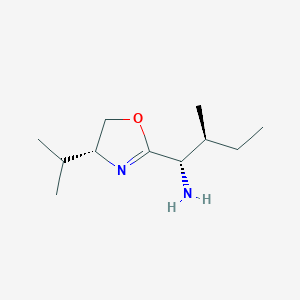
![5H,6H,8H-imidazo[2,1-c][1,4]oxazine-3-carboxylic acid](/img/structure/B12830258.png)


